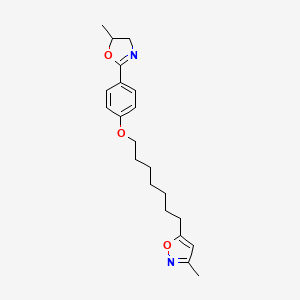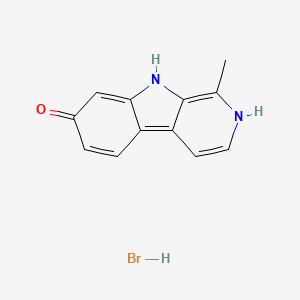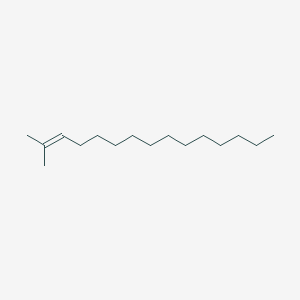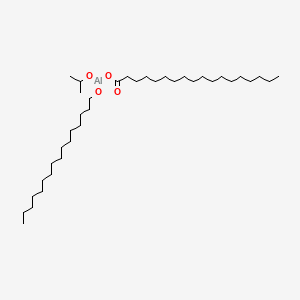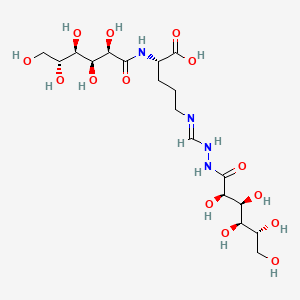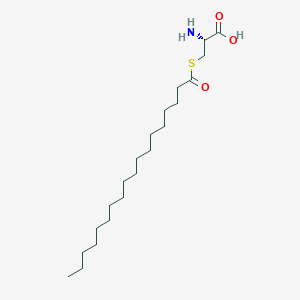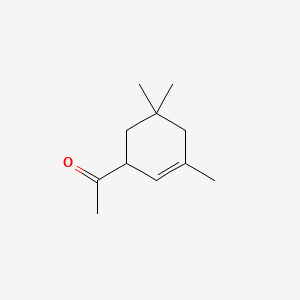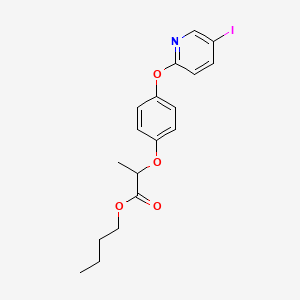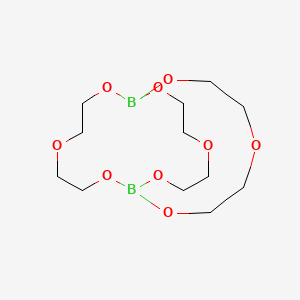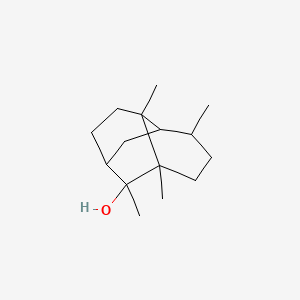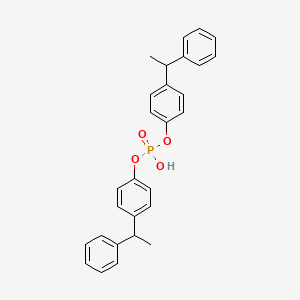
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate is a chemical compound with the molecular formula C28H27O4P. It is known for its unique structure, which includes two phenylethyl groups attached to a phosphate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(p-(1-phenylethyl)phenyl) hydrogen phosphate typically involves the reaction of phenylethyl phenol with phosphorus oxychloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2 C}_8\text{H}_9\text{OH} + \text{POCl}_3 \rightarrow \text{(C}_8\text{H}_9\text{O})_2\text{PO}_2\text{H} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphate esters.
Reduction: Reduction reactions can lead to the formation of phenylethyl alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Phosphate esters.
Reduction: Phenylethyl alcohol derivatives.
Substitution: Substituted phenylethyl derivatives.
Aplicaciones Científicas De Investigación
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a drug intermediate.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(p-(1-phenylethyl)phenyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A (BPA): Similar in structure but lacks the phosphate group.
Triphenyl phosphate (TPP): Contains a phosphate group but has different substituents.
Uniqueness
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate is unique due to its combination of phenylethyl groups and a phosphate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications.
Propiedades
Número CAS |
94200-29-0 |
|---|---|
Fórmula molecular |
C28H27O4P |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
bis[4-(1-phenylethyl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C28H27O4P/c1-21(23-9-5-3-6-10-23)25-13-17-27(18-14-25)31-33(29,30)32-28-19-15-26(16-20-28)22(2)24-11-7-4-8-12-24/h3-22H,1-2H3,(H,29,30) |
Clave InChI |
CKFVRNZEOLGLQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(O)OC3=CC=C(C=C3)C(C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


